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Compound of Interest

Compound Name: 11-Azido-1-undecanethiol

Cat. No.: B1513429 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H23N3S does not correspond to a single, well-

documented compound in major chemical databases. This guide, therefore, focuses on a

plausible structural isomer, 1,1-diethyl-4-pentylthiosemicarbazide, and the broader class of

N,N'-disubstituted thiourea and thiosemicarbazide derivatives to provide a representative

overview of the expected physical and chemical properties, experimental protocols, and

potential biological significance.

Introduction to the Thiourea and Thiosemicarbazide
Scaffold
Thiourea and its derivatives are a versatile class of organic compounds characterized by the

presence of a thiocarbonyl group flanked by amino groups. Their structural analogue,

thiosemicarbazides, incorporate an additional nitrogen atom adjacent to one of the nitrogens of

the thiourea core. These scaffolds are of significant interest in medicinal chemistry and

materials science due to their diverse biological activities and coordination properties.

The properties of these molecules can be significantly tuned by altering the substituents on the

nitrogen atoms. Long alkyl chains, such as a pentyl group, generally increase lipophilicity,

which can influence solubility, membrane permeability, and biological activity.
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Proposed Structure: 1,1-diethyl-4-
pentylthiosemicarbazide
A plausible structure for C11H23N3S is 1,1-diethyl-4-pentylthiosemicarbazide. This molecule

contains the core thiosemicarbazide functional group with diethyl and pentyl substitutions.

Molecular Structure:

Physical and Chemical Properties
Quantitative data for the specific isomer 1,1-diethyl-4-pentylthiosemicarbazide is not readily

available. However, by examining related N,N'-dialkylthioureas and other long-chain thiourea

derivatives, we can predict its general properties.

Table 1: Predicted Physical Properties of 1,1-diethyl-4-pentylthiosemicarbazide
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Property
Predicted
Value/Characteristic

Rationale/Comparison

Molecular Weight 245.44 g/mol
Calculated from the molecular

formula.

Appearance
White to off-white crystalline

solid

Typical appearance of N,N'-

disubstituted thioureas.

Melting Point 60-100 °C

N,N'-dibutylthiourea melts at

64-67 °C[1]. The presence of

an additional nitrogen and

different alkyl chain lengths will

influence this value.

Boiling Point Decomposes upon heating

N,N'-diethylthiourea

decomposes at its boiling

point[2].

Solubility

Soluble in organic solvents

(e.g., ethanol, acetone,

dichloromethane); sparingly

soluble in water.

The long alkyl chains and the

thiocarbonyl group contribute

to its organic solubility. N,N'-

diethylthiourea is very slightly

soluble in water but soluble in

ethanol[2][3][4].

Density ~1 g/cm³
N,N'-dibutylthiourea has a

density of 1.089 g/cm³[1].

Table 2: Predicted Chemical Properties and Reactivity
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Property Characteristic Description

Basicity Weakly basic

The lone pairs on the nitrogen

and sulfur atoms can accept

protons, but they are relatively

weak bases.

Hydrogen Bonding

Capable of acting as both

hydrogen bond donor and

acceptor.

The N-H groups can donate

hydrogen bonds, while the

sulfur and nitrogen atoms can

accept them.

Reactivity
The thiocarbonyl group is the

primary site of reactivity.

Can undergo reactions such

as alkylation, oxidation, and

complexation with metal ions.

Amide-like reactivity is also

observed[5].

Complexation
Forms coordination complexes

with various metal ions.

The sulfur atom is a soft donor

and readily coordinates with

soft metal ions.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the proposed

C11H23N3S isomer are not available. However, general and adaptable methods for the

synthesis of N,N'-disubstituted thioureas and thiosemicarbazides are well-established.

Synthesis of N,N'-Disubstituted Thioureas and
Thiosemicarbazides
A common and versatile method for synthesizing N,N'-disubstituted thioureas involves the

reaction of an isothiocyanate with a primary or secondary amine[6]. For thiosemicarbazides, a

similar approach using a hydrazine derivative is employed.

General Synthetic Procedure for 1,1-diethyl-4-pentylthiosemicarbazide:
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Formation of the Isothiocyanate: Pentylamine is reacted with carbon disulfide in the

presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is

then treated with a coupling agent like ethyl chloroformate to yield pentyl isothiocyanate.

Reaction with Hydrazine Derivative: The resulting pentyl isothiocyanate is then reacted with

1,1-diethylhydrazine in a suitable solvent such as anhydrous dichloromethane (DCM) or

tetrahydrofuran (THF).

Work-up and Purification: The reaction mixture is typically quenched with water and

extracted with an organic solvent. The combined organic layers are washed, dried, and

concentrated under reduced pressure. The crude product can be purified by recrystallization

or column chromatography.

Diagram 1: General Synthesis Workflow for a Disubstituted Thiosemicarbazide
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Caption: General workflow for the synthesis of 1,1-diethyl-4-pentylthiosemicarbazide.

Characterization Methods
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The synthesized compound would be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the

presence of the pentyl and diethyl groups and the overall structure.

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching of the

alkyl chains, and the C=S stretching of the thiocarbonyl group would be expected.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways
Thiourea and thiosemicarbazide derivatives are known to exhibit a wide range of biological

activities, including antibacterial, antifungal, antiviral, and anticancer properties[7][8]. The

biological activity is often influenced by the nature of the substituents on the nitrogen atoms.

The presence of long alkyl chains can enhance the lipophilicity of the molecule, potentially

increasing its ability to cross cell membranes. However, increased lipophilicity can also lead to

decreased aqueous solubility and potential off-target effects.

While specific signaling pathways for C11H23N3S are unknown, thiourea derivatives have

been reported to interact with various biological targets:

Enzyme Inhibition: Many thiourea derivatives are known to inhibit enzymes by coordinating

with metal ions in the active site or through other interactions.

Receptor Binding: The thiourea scaffold can serve as a pharmacophore for interacting with

various receptors.

Anticancer Activity: Some thiourea derivatives exhibit anticancer activity through

mechanisms that may involve the induction of apoptosis or the inhibition of signaling

pathways crucial for cancer cell proliferation.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative
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Caption: Hypothetical inhibition of a kinase signaling pathway by a thiourea derivative.

Conclusion
While the specific compound C11H23N3S is not well-characterized in the scientific literature,

by examining the properties of the plausible isomer 1,1-diethyl-4-pentylthiosemicarbazide and

the broader class of thiourea and thiosemicarbazide derivatives, we can infer its likely physical

and chemical characteristics. This class of compounds presents significant opportunities for
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drug discovery and development due to their tunable properties and diverse biological

activities. The provided experimental frameworks for synthesis and characterization, along with

the overview of potential biological targets, offer a solid foundation for researchers and

scientists interested in exploring the potential of this and related molecules. Further research is

warranted to synthesize and evaluate the specific properties and biological activities of

C11H23N3S isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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